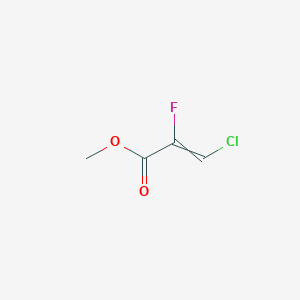

Methyl 3-chloro-2-fluoroprop-2-enoate

Description

Methyl 3-chloro-2-fluoroprop-2-enoate is an α,β-unsaturated ester characterized by a propenoate backbone with chlorine (Cl) and fluorine (F) substituents at the 3- and 2-positions, respectively. The ester functional group (-COOCH₃) confers polarity and reactivity typical of carboxylic acid derivatives, while the halogen substituents influence electronic and steric properties. Its structural features, including the electron-withdrawing effects of Cl and F, may enhance electrophilic reactivity or stabilize intermediates in nucleophilic addition reactions .

Properties

CAS No. |

65006-94-2 |

|---|---|

Molecular Formula |

C4H4ClFO2 |

Molecular Weight |

138.52 g/mol |

IUPAC Name |

methyl 3-chloro-2-fluoroprop-2-enoate |

InChI |

InChI=1S/C4H4ClFO2/c1-8-4(7)3(6)2-5/h2H,1H3 |

InChI Key |

ICVCSAUHTPHDPB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=CCl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-chloro-2-fluoroprop-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with chlorine and fluorine sources under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the selective addition of chlorine and fluorine atoms to the prop-2-enoate structure.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This process ensures high yield and purity of the compound. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-chloro-2-fluoroprop-2-enoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

Addition Reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions with various electrophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of a suitable solvent.

Addition Reactions: Electrophiles such as halogens, hydrogen halides, and other reactive species can add across the double bond. These reactions often require a catalyst and controlled temperature.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted esters, while addition reactions can produce halogenated or hydrogenated derivatives.

Scientific Research Applications

Chemistry: Methyl 3-chloro-2-fluoroprop-2-enoate is used as a building block in organic synthesis. Its unique reactivity allows for the creation of complex molecules through various chemical transformations.

Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated esters on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its reactivity makes it a valuable intermediate in the synthesis of various products.

Mechanism of Action

The mechanism by which methyl 3-chloro-2-fluoroprop-2-enoate exerts its effects involves its ability to participate in various chemical reactions. The presence of chlorine and fluorine atoms enhances its reactivity, allowing it to interact with different molecular targets. The pathways involved in these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share functional or structural similarities with Methyl 3-chloro-2-fluoroprop-2-enoate:

Methyl 2-(3-chloro-4-fluorophenyl)prop-2-enoate

- Molecular Formula : C₁₀H₈ClFO₂

- Molar Mass : 214.62 g/mol

- Key Differences : Incorporates a 3-chloro-4-fluorophenyl group instead of aliphatic halogen substituents. The aromatic ring introduces conjugation effects, reducing electrophilicity at the α,β-unsaturated ester compared to the aliphatic analogue. This compound is likely less volatile and may exhibit higher melting points due to π-π stacking interactions .

3-Chloro-2-methyl-1-propene (Methallyl Chloride)

- Molecular Formula : C₄H₇Cl

- Molar Mass : 90.55 g/mol

- Key Differences: Lacks the ester and fluorine substituents. The absence of electron-withdrawing groups increases reactivity in alkylation reactions. Its volatility is significantly higher due to the nonpolar alkene structure .

(R)-Methyl 2-amino-3,3,3-trifluoropropanoate

- Molecular Formula: C₄H₆F₃NO₂

- Molar Mass : 169.09 g/mol

- Key Differences: Features a trifluoromethyl (CF₃) group and an amino (-NH₂) substituent. The saturated backbone and CF₃ group enhance hydrophobicity and metabolic stability, making it relevant in medicinal chemistry.

Physicochemical Properties (Hypothetical Data Table)

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | Solubility (Water) | Reactivity Notes |

|---|---|---|---|---|---|

| This compound | C₄H₄ClFO₂ | 138.53 | ~150–160* | Low | High electrophilicity at β-carbon |

| Methyl 2-(3-chloro-4-fluorophenyl)prop-2-enoate | C₁₀H₈ClFO₂ | 214.62 | >200* | Very low | Conjugation reduces reactivity |

| 3-Chloro-2-methyl-1-propene | C₄H₇Cl | 90.55 | 72–74 | Insoluble | Reactive in radical/ionic alkylation |

| (R)-Methyl 2-amino-3,3,3-trifluoropropanoate | C₄H₆F₃NO₂ | 169.09 | ~180–190* | Moderate | Hydrogen bonding influences crystallinity |

*Estimated based on substituent effects and analogous compounds.

Analytical Characterization

- Chromatography: Gas chromatography (GC) traces of similar methyl esters () suggest that halogenation increases retention times due to polarity and molecular weight. This compound would likely elute after non-halogenated esters.

- Spectroscopy :

- ¹H/¹³C NMR : Distinct signals for halogenated carbons and ester carbonyl (δ ~165–170 ppm for C=O).

- FTIR : Strong C=O stretch (~1740 cm⁻¹) and C-F/C-Cl vibrations (1100–500 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.